1-cyclopropylhexan-1-amine hydrochloride
Description
Evolution of Cyclopropylamine (B47189) Chemistry as Synthetic Scaffolds
The cyclopropylamine moiety, characterized by a three-membered carbon ring attached to a nitrogen atom, is a valuable building block in organic synthesis. researchgate.net The inherent ring strain of the cyclopropane (B1198618) group, with its compressed bond angles of approximately 60°, significantly enhances the molecule's reactivity. researchgate.net This unique electronic and steric nature makes cyclopropylamines versatile intermediates for creating a diverse array of biologically active compounds and for use in reactions like ring-openings and cycloadditions. chemicalbook.com
Initially synthesized in the early 20th century, the chemistry of cyclopropylamines has expanded dramatically. uni.lu Modern synthetic methods, such as the Kulinkovich reaction, Simmons-Smith type reactions, and various metal-catalyzed processes, have made a wide range of cyclopropylamine derivatives more accessible. chemicalbook.comnih.gov These advancements have cemented their role as important synthetic scaffolds, which are core structures upon which larger, more complex molecules can be built. nih.gov Their utility is prominent in medicinal chemistry for developing therapeutic agents and in agrochemistry for creating herbicides, fungicides, and insecticides. researchgate.net
Significance of Amine Hydrochloride Salts in Chemical Research
Amines are fundamental organic bases that react with acids to form salts. google.com The conversion of an amine to its hydrochloride salt is a common and crucial step in chemical and pharmaceutical research. The primary reason for this conversion is to increase the water solubility of often large, nonpolar organic molecules. uni.lu By reacting the basic amine group with hydrochloric acid, an ionic amine salt is formed, which is typically much more soluble in aqueous solutions. google.com This enhanced solubility is vital for many applications, including improving the bioavailability of drug substances.
Beyond solubility, amine hydrochloride salts offer other practical advantages. They are often crystalline solids, which are easier to handle, purify, and store compared to their often liquid and volatile free-base counterparts. nih.gov In the context of synthesis, amine hydrochlorides can also serve as bifunctional reagents, where both the amine and the chloride components participate in a reaction, opening up novel chemical transformations.
Academic Context of 1-Cyclopropylhexan-1-amine (B15305268) Hydrochloride Research
Specific academic literature and detailed research findings on 1-cyclopropylhexan-1-amine hydrochloride are notably scarce. A search of chemical databases reveals basic structural information but indicates a lack of dedicated studies on this particular compound. uni.lu
However, the academic interest in closely related structures provides a valuable context. For instance, significant research has been conducted on the scalable synthesis of compounds like (1-cyclopropyl)cyclopropylamine hydrochloride, which is a desirable intermediate for biologically active and pharmacologically relevant molecules. nih.gov Methods such as the Curtius degradation have been developed to produce such compounds in high yield. nih.gov Similarly, other derivatives like 1-cyclopropylethylamine hydrochloride are commercially available and used as building blocks in chemical synthesis. chemicalbook.com Patents exist for the synthesis of various optically active 1-cyclopropylalkyl-1-amines, highlighting their importance as intermediates in the preparation of pharmaceutically active compounds.
The research landscape for these related compounds underscores the general interest in small cyclopropylamine hydrochlorides as versatile chemical building blocks. While 1-cyclopropylhexan-1-amine hydrochloride itself is not a prominent subject of current academic papers, its structure fits within this well-established class of compounds valued for their synthetic potential.
Data Tables
Table 1: Predicted Physicochemical Properties of 1-cyclopropylhexan-1-amine
| Property | Predicted Value |
| Molecular Formula | C9H19N |
| Monoisotopic Mass | 141.15175 Da |
| XlogP | 2.4 |
| Predicted Collision Cross Section (CCS) Values (Ų) | |
| [M+H]+ | 132.1 |
| [M+Na]+ | 139.1 |
| Data sourced from PubChemLite. These are computationally predicted values. uni.lu |
Table 2: Structures of 1-cyclopropylhexan-1-amine and Related Analogs in Research
| Compound Name | Structure |
| 1-cyclopropylhexan-1-amine | CCCCCC(C1CC1)N |
| (1-cyclopropyl)cyclopropylamine | C1CC1C(N)C2CC2 |
| 1-cyclopropylethylamine | CC(N)C1CC1 |
| This table illustrates the structural similarity between the title compound and other cyclopropylamines that are subjects of synthetic research. |
Properties
CAS No. |
2648946-20-5 |
|---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropylhexan 1 Amine Hydrochloride and Analogues
Strategies for Constructing the Cyclopropylamine (B47189) Moiety
The formation of the cyclopropylamine structural feature is a critical step that can be achieved through several distinct synthetic pathways. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of analogues.
Curtius Degradation Protocols and Adaptations
The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines. nih.govnih.govwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can then be hydrolyzed to yield the desired primary amine. nih.govwikipedia.org
A key advantage of the Curtius rearrangement is that the migration of the R group occurs with complete retention of its stereochemistry. nih.govwikipedia.org This makes it particularly useful for the synthesis of optically active cyclopropylamine derivatives. nih.gov The general process involves the conversion of a cyclopropanecarboxylic acid to an acyl azide, which is then thermally decomposed to the isocyanate. Subsequent hydrolysis or reaction with other nucleophiles provides the cyclopropylamine or its derivatives. nih.govwikipedia.org
For instance, 1-cyclopropylcyclopropanecarboxylic acid can be subjected to a Curtius degradation using the Weinstock protocol to produce the N-Boc-protected (1-cyclopropyl)cyclopropylamine. nih.govnih.gov This protected amine can then be deprotected to yield the final product. nih.govnih.gov The synthesis of the antidepressant drug tranylcypromine (B92988) also utilizes a Curtius rearrangement of 2-phenylcyclopropanecarbonyl chloride as a key step. pressbooks.pub
| Starting Material | Key Reagents | Intermediate | Product | Yield | Reference |
| 1-Cyclopropylcyclopropanecarboxylic acid | Et3N, Ethyl chloroformate, NaN3 | Acyl azide | N-Boc-protected (1-cyclopropyl)cyclopropylamine | 76% | nih.govnih.gov |
| 2-Phenylcyclopropanecarbonyl chloride | Not specified | Acyl azide | Tranylcypromine | Not specified | pressbooks.pub |
Reductive Amination Approaches to Primary Amines
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. thieme-connect.com This reaction involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by reduction of the C=N double bond. pressbooks.pub In the context of synthesizing cyclopropylamines, a cyclopropyl (B3062369) ketone serves as the starting material.
Recent studies have shown that the reductive amination of cyclopropyl ketones can be achieved using carbon monoxide as a deoxygenative agent, which avoids the need for an external hydrogen source. nih.govacs.org The choice of catalyst is crucial and can lead to different products. For example, a rhodium catalyst typically yields the expected reductive amination product, while a ruthenium catalyst can promote a ring-expansion reaction to form a pyrrolidine. nih.govacs.orgacs.org These methods are compatible with various functional groups, including esters, carboxylic acids, and bromo moieties. nih.govacs.org
| Catalyst | Reactants | Product | Key Feature | Reference |
| Rhodium | Cyclopropyl ketone, Amine, CO | Cyclopropylamine | Traditional reductive amination | nih.govacs.org |
| Ruthenium | Cyclopropyl ketone, Amine, CO | Pyrrolidine | Ring expansion | nih.govacs.orgacs.org |
Nucleophilic Substitution Reactions on Cyclopropyl Substrates
The synthesis of amines can be accomplished through the nucleophilic substitution of alkyl halides. libretexts.orgfishersci.co.uk In this approach, an amine or a suitable nitrogen nucleophile displaces a halide from an alkyl halide substrate. libretexts.orgfishersci.co.ukucalgary.ca While this method is fundamental, direct alkylation of ammonia (B1221849) or primary amines can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the nucleophilicity of the product amine. pressbooks.pubucalgary.ca
To circumvent the issue of overalkylation, alternative nitrogen nucleophiles can be employed. The use of azide ion (N₃⁻) as a nucleophile to displace a halide from a cyclopropyl halide results in the formation of a cyclopropyl azide. pressbooks.pub This azide is not nucleophilic and thus does not undergo further reaction. Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH₄), yields the desired primary cyclopropylamine. pressbooks.pub Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as the nitrogen source to avoid multiple alkylations. pressbooks.pub
Cyclopropanation Reactions for Amine Precursors
Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene to form a cyclopropane (B1198618) ring. harvard.eduwikipedia.org This strategy can be employed to construct the cyclopropane ring of a precursor molecule, which is then converted to the amine. Various methods for cyclopropanation exist, including the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, and metal-catalyzed reactions using diazo compounds. harvard.eduwikipedia.org
In the context of preparing amine precursors, an alkene bearing a functional group that can be later converted to an amine is used as the substrate. For example, an α,β-unsaturated ester can be cyclopropanated, and the ester group can then be transformed into an amine via a Curtius rearrangement or other functional group interconversions. The choice of cyclopropanation method depends on the specific substrate and desired stereochemistry. harvard.edu Biosynthetic pathways also utilize cyclopropanation reactions, such as in the formation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene. nih.gov
Formation and Isolation of Amine Hydrochloride Salts
Once the primary amine has been synthesized, it is often converted to a more stable and handleable salt form. The hydrochloride salt is a common choice for amines due to its crystalline nature and improved solubility in certain solvents.
Deprotection Strategies Utilizing Hydrogen Chloride
In many synthetic routes, the amine functionality is initially protected with a group like the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The final step in the synthesis is the removal of this protecting group. For Boc-protected amines, this deprotection is typically achieved under acidic conditions. commonorganicchemistry.comfishersci.co.uk
Treatment of the Boc-protected amine with hydrogen chloride (HCl) is a common and effective method for deprotection. commonorganicchemistry.comresearchgate.netcommonorganicchemistry.com The reaction involves the protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com The amine is then protonated by the excess HCl in the reaction mixture to form the stable amine hydrochloride salt. commonorganicchemistry.comresearchgate.netresearchgate.net This process is often carried out in solvents like diethyl ether or dioxane. nih.govnih.govresearchgate.netresearchgate.net For example, (1-cyclopropyl)cyclopropylamine hydrochloride can be obtained in high yield by treating the corresponding N-Boc protected amine with HCl in diethyl ether. nih.govnih.gov
| Protected Amine | Reagent | Solvent | Product | Yield | Reference |
| N-Boc-protected (1-cyclopropyl)cyclopropylamine | Hydrogen Chloride | Diethyl ether | (1-Cyclopropyl)cyclopropylamine hydrochloride | 87% | nih.govnih.gov |
| Boc-protected amines | Hydrogen Chloride | Dioxane | Amine hydrochloride salt | Varies | researchgate.netcommonorganicchemistry.com |
Direct Salt Formation from Free Amines
The conversion of the free base of 1-cyclopropylhexan-1-amine (B15305268), or any primary, secondary, or tertiary amine, into its hydrochloride salt is a fundamental acid-base reaction. spectroscopyonline.com This process is widely employed in pharmaceutical chemistry to enhance the water solubility and stability of amine-containing compounds, transforming them into crystalline solids that are easier to handle and purify. spectroscopyonline.comgla.ac.uk
The reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by a proton from hydrochloric acid (HCl). This forms a positively charged ammonium ion (in this case, the 1-cyclopropylhexan-1-ammonium ion) and a chloride anion, resulting in an ionic salt. spectroscopyonline.com
A common laboratory procedure involves dissolving the free amine in a suitable organic solvent, such as diethyl ether, isopropanol, or dioxane. nih.govsciencemadness.org A solution of hydrogen chloride in the same or a compatible solvent is then added. nih.gov The hydrochloride salt, being typically insoluble in these nonpolar organic solvents, precipitates out of the solution and can be isolated by filtration. nih.govsciencemadness.org For instance, a scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, was achieved by treating a diethyl ether solution of the N-Boc-protected amine with a 5.0 N HCl solution in diethyl ether at 0 °C, leading to the precipitation of the hydrochloride salt in high yield. nih.govresearchgate.net The use of anhydrous conditions, such as using HCl gas dissolved in a dry solvent, is often recommended to prevent the introduction of water, which can sometimes hinder the crystallization process. sciencemadness.org
Scalability Considerations in Hydrochloride Synthesis
Transitioning the synthesis of amine hydrochlorides from a laboratory to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and product quality. A primary concern in large-scale industrial processes, such as polyurethane synthesis, is the unintended formation of insoluble amine hydrochloride salts as byproducts, which can lead to loss of starting material and require costly reprocessing. gla.ac.ukacs.org
Key considerations for scalable synthesis include:
Reagent Handling: The use of gaseous hydrogen chloride or concentrated HCl solutions on a large scale requires specialized equipment and stringent safety protocols to manage their corrosive and hazardous nature.
Heat Management: The acid-base neutralization reaction is exothermic. Effective heat transfer and temperature control are crucial on a large scale to prevent overheating, which could lead to side reactions or solvent boiling. google.com
Mixing and Reaction Kinetics: Ensuring thorough mixing of the amine and the acid is vital for achieving complete and uniform salt formation. Inadequate mixing can result in localized areas of high concentration, potentially leading to the formation of impure products or unwanted byproducts. google.com The precipitation of the salt itself can be influenced by mixing speeds and reactor design, as seen in studies using confined impinging jet reactors for industrial amine hydrochloride synthesis. acs.org
Product Isolation and Purity: The isolation of the final product must be efficient. Processes like filtration and drying need to be optimized for large quantities. The choice of solvent is critical not only for the reaction but also for controlling crystal size and morphology, which affects filtration and handling properties. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride reported an 87% yield on a multi-gram scale, demonstrating successful optimization of reaction and isolation conditions. nih.gov
Process Efficiency: On an industrial scale, recovering and recycling solvents and unreacted materials are important for economic viability. google.com Some processes focus on the recovery of amines from salt waste streams, highlighting the industrial importance of efficient amine and salt handling. google.comgoogle.com
Synthesis of Substituted 1-Cyclopropylhexan-1-amine Systems
Creating analogues of 1-cyclopropylhexan-1-amine allows for the exploration of structure-activity relationships. Synthetic strategies can be adapted to modify the hexane (B92381) chain or to introduce specific stereochemistry at the chiral centers.
Modification of the Hexane Chain
The structure of the hexane chain can be readily altered by employing different starting materials in established synthetic routes. One effective method for producing 1-substituted cyclopropylamines involves the reaction of Grignard reagents with N-sulfinyl α-chloro ketimines. nih.govacs.org In this approach, the "hexane" portion of the target molecule would originate from the Grignard reagent.
The general synthetic pathway is as follows:
Condensation of an α-chloro ketone with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl α-chloro ketimine.
Reaction of this ketimine with a Grignard reagent (R-MgX). This step proceeds via a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, followed by the addition of the Grignard reagent. acs.org
Acid-catalyzed deprotection of the resulting N-sulfinyl cyclopropylamine to yield the free primary amine, which can then be converted to its hydrochloride salt. acs.org
By selecting different Grignard reagents, a wide variety of analogues with modified "alkyl" chains can be synthesized. For example, using hexylmagnesium bromide would lead to the desired 1-cyclopropylhexan-1-amine, while using other alkyl or aryl Grignard reagents would produce the corresponding analogues. The table below illustrates how this method can be used to generate diverse 1-substituted cyclopropylamines.
| Starting Ketimine | Grignard Reagent (R-MgX) | Resulting 1-Substituted Cyclopropylamine (Free Base) | Reference |
|---|---|---|---|
| N-(1-chloroethylidene)-tert-butanesulfinamide | Hexylmagnesium bromide | 1-Cyclopropylhexan-1-amine | acs.org |
| N-(1-chloroethylidene)-tert-butanesulfinamide | Phenylmagnesium chloride | 1-Phenylcyclopropylamine | acs.org |
| N-(1-chloroethylidene)-tert-butanesulfinamide | Ethylmagnesium bromide | 1-Ethylcyclopropylamine | acs.org |
| N-(1-chloroethylidene)-tert-butanesulfinamide | Vinylmagnesium bromide | 1-Vinylcyclopropylamine | acs.org |
Introduction of Stereogenic Centers in Synthesis
The carbon atom attached to both the cyclopropyl ring and the amino group is a stereogenic center. The synthesis of specific enantiomers or diastereomers of 1-cyclopropylhexan-1-amine requires stereoselective methods.
Chiral Auxiliary-Based Methods: A powerful strategy involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. As described in the section above, the reaction of N-sulfinyl α-chloro ketimines with Grignard reagents proceeds with good to excellent diastereoselectivity. nih.govacs.org The chirality of the sulfinyl group directs the nucleophilic attack of the Grignard reagent, leading to a predominance of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched primary amine. acs.org
The diastereomeric ratios (d.r.) achieved are dependent on the specific Grignard reagent and reaction conditions, as shown in the following table based on published findings.
| Grignard Reagent | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| PhMgCl | 70% | 95:5 | acs.org |
| EtMgBr | 82% | 91:9 | acs.org |
| VinylMgBr | 77% | 79:21 | acs.org |
Resolution and Asymmetric Transformations: Another scalable approach involves the reaction of a prochiral ketone (e.g., cyclopropyl hexyl ketone) with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form an imine. This is followed by a diastereoselective reduction and subsequent debenzylation to yield the optically active primary amine. google.com This method allows for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines with high optical purity (e.g., >99% ee) and is suitable for industrial-scale production due to the use of inexpensive starting materials. google.com
Furthermore, biocatalysis using transaminases represents a green and highly selective alternative. Transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric excess under mild reaction conditions, a technique of growing importance in the pharmaceutical industry for producing enantiopure amines. hovione.com
Mechanistic Investigations of 1 Cyclopropylhexan 1 Amine Hydrochloride Reactions
Reactivity of the Cyclopropyl (B3062369) Ring in Amine Hydrochlorides
The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions. The presence of the adjacent amine hydrochloride group further influences this reactivity.
The opening of the cyclopropane ring in amine derivatives can proceed through different mechanistic pathways, often dictated by the reaction conditions and the nature of the substituents.
One major pathway involves the cleavage of the carbon-carbon bonds of the cyclopropane ring. Studies on analogous compounds, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that in the presence of superacids, regioselective protonation can occur at the distal C2-C3 bond of the cyclopropane ring. nih.gov This leads to the formation of a 1,3-dication, which can then be trapped by a nucleophile. nih.gov This type of distal bond cleavage is a notable deviation from the more commonly observed vicinal bond cleavage in cyclopropanes bearing π-acceptor groups. nih.gov
Alternatively, ring-opening can be initiated by the formation of a radical cation at the amine functionality. rsc.org Subsequent cleavage of the cyclopropane ring can then occur, leading to a distonic radical cation intermediate that can participate in further reactions, such as cycloadditions. rsc.org The specific bond that cleaves (vicinal vs. distal) can be influenced by the substitution pattern on the cyclopropane ring. organic-chemistry.org
The table below summarizes potential ring-opening pathways based on studies of similar cyclopropylamine (B47189) derivatives.
| Pathway | Initiating Species/Condition | Key Intermediate | Resulting Product Type |
| Acid-Catalyzed Distal Bond Cleavage | Superacid | 1,3-dication | Ring-opened, nucleophile-trapped product |
| Radical Cation-Mediated Opening | Photoexcitation/Oxidant | Distonic radical cation | Cycloaddition or rearranged products |
| Nucleophilic Ring-Opening | Nucleophile | - | Ring-opened adduct |
The strained nature of the cyclopropane ring also predisposes it to rearrangement reactions, often leading to the formation of more stable five-membered rings. A classic example is the Cloke-Wilson rearrangement, where cyclopropyl ketones or imines undergo ring expansion to form dihydrofurans or dihydropyrroles, respectively. nih.gov While this reaction typically involves a carbonyl or imine group adjacent to the cyclopropane ring, the underlying principle of ring-opening followed by intramolecular cyclization is relevant.
In the case of 1-cyclopropylhexan-1-amine (B15305268) hydrochloride, it is conceivable that under certain conditions, it could be converted to the corresponding imine, which could then undergo a Cloke-Wilson-type rearrangement. This would involve the opening of the cyclopropane ring to form a zwitterionic intermediate, followed by cyclization to yield a substituted pyrroline.
Another potential rearrangement is the rsc.orgrsc.org-sigmatropic rearrangement. While this has been more extensively studied for cyclopropenylcarbinyl systems, it highlights the propensity of strained ring systems to undergo concerted pericyclic reactions. nih.gov For 1-cyclopropylhexan-1-amine hydrochloride, such a rearrangement would likely require prior functionalization to create a suitable system.
Role of the Amine Hydrochloride Functionality in Reaction Mechanisms
The amine hydrochloride group is not merely a spectator in the reactions of 1-cyclopropylhexan-1-amine hydrochloride. It actively participates in and influences the course of chemical transformations.
The hydrochloride salt provides an acidic proton that can catalyze various reactions. As mentioned earlier, protonation of the cyclopropane ring can initiate ring-opening. nih.gov Furthermore, the acidic medium can facilitate the formation of reactive intermediates. For instance, in the presence of an acid, the amine can exist in equilibrium with the protonated ammonium (B1175870) species, influencing its nucleophilicity and leaving group ability.
The acidic nature of the hydrochloride can also play a role in reactions involving other functional groups that might be present in the reaction mixture or introduced onto the substrate.
Amines are well-known nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukwordpress.comsavemyexams.com In the hydrochloride salt form, the nitrogen's lone pair is protonated, significantly diminishing its nucleophilicity. However, an equilibrium can exist between the protonated amine and the free amine. chemguide.co.uk In the presence of a base, or even a sufficiently basic solvent, the free amine can be generated, which can then act as a nucleophile.
The free amine can participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides, acyl chlorides, and acid anhydrides. chemguide.co.uk The initial product of such a reaction with an alkyl halide would be a secondary amine, which itself is nucleophilic and can react further. chemguide.co.uk
Recent research has demonstrated that amine hydrochloride salts can act as bifunctional reagents, where both the amine and the chloride components participate in a reaction. rsc.orgrsc.org For instance, in copper-catalyzed reactions, amine hydrochlorides have been used for the aminochlorination of alkenes. rsc.orgrsc.org In these transformations, the amine adds to the double bond, and the chloride from the hydrochloride salt acts as the chlorine source. rsc.org This represents a highly atom-economical approach, as the HCl, which is often considered a waste byproduct in reactions involving amine salts, is utilized in the product formation. rsc.org
This bifunctional reactivity could be envisioned for 1-cyclopropylhexan-1-amine hydrochloride in reactions with suitable unsaturated substrates, leading to the incorporation of both the aminocyclohexyl and chloro functionalities.
Catalytic Systems in Transformations Involving 1-Cyclopropylhexan-1-amine Hydrochloride
The application of catalytic systems to induce transformations of 1-cyclopropylhexan-1-amine hydrochloride and structurally related primary amines primarily revolves around the formation of new carbon-nitrogen bonds, leading to a diverse array of more complex molecular architectures. Research in this area has identified sophisticated palladium and nickel-based catalytic systems as particularly effective for the N-arylation of amines bearing a cyclopropyl group adjacent to the nitrogen atom. These transformations are of significant interest due to the prevalence of the N-aryl cyclopropylamine motif in pharmacologically active compounds.
A significant challenge in the N-arylation of primary amines like cyclopropylamines is the potential for catalyst deactivation and competing side reactions. However, the development of specialized ligands and pre-catalysts has enabled these challenging couplings to proceed with high efficiency.
One of the leading methodologies in this field is the use of palladium-based catalysts. A general and highly effective method for the N-arylation of cyclopropylamine and its N-aryl derivatives has been developed utilizing highly active and air-stable π-allylpalladium precatalysts. nih.gov These systems have demonstrated broad applicability, facilitating the synthesis of a wide range of (hetero)arylated cyclopropylanilines in high yields. nih.gov The success of these reactions is heavily reliant on the choice of phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle.
For the monoarylation of cyclopropylamines, specific palladium precatalysts incorporating bulky and electron-rich biarylphosphine ligands have proven to be superior. The use of these advanced catalytic systems circumvents many of the difficulties previously associated with the arylation of this class of amines. The operational simplicity and commercial availability of these catalysts make them attractive for broader synthetic applications.
In addition to palladium, nickel-based catalytic systems have emerged as a powerful alternative for the N-arylation of cyclopropylamine and its corresponding ammonium salts, such as the hydrochloride form. researchgate.net Nickel catalysis offers the advantage of being a more earth-abundant and cost-effective metal. A notable advancement in this area is the use of an air-stable nickel pre-catalyst that demonstrates remarkable reactivity in the cross-coupling of cyclopropylamine with a wide variety of (hetero)aryl electrophiles. researchgate.net This system has been shown to be effective even with challenging substrates like heteroaryl chlorides under mild reaction conditions. researchgate.net
The scope of these nickel-catalyzed reactions is extensive, accommodating a broad spectrum of functional groups and heterocyclic systems, which is a critical aspect for the synthesis of complex molecules in medicinal chemistry. researchgate.net Preliminary studies have also indicated that these nickel-based systems are capable of effecting the N-arylation of related cycloalkylamine hydrochlorides, suggesting their potential applicability to 1-cyclopropylhexan-1-amine hydrochloride. researchgate.net
The table below summarizes key findings from research on the catalytic N-arylation of cyclopropylamines, which can be considered as model systems for the transformation of 1-cyclopropylhexan-1-amine hydrochloride.
| Catalyst System | Substrate Scope | Key Features |
| [(tBuBrettPhos)Pd(allyl)]OTf | Cyclopropylamine, N-Arylcyclopropylamines | Highly active for monoarylation, air-stable precatalyst. nih.gov |
| [(BrettPhos)Pd(crotyl)]OTf | Cyclopropylamine, N-Arylcyclopropylamines | Effective for monoarylation of a range of aryl halides. nih.gov |
| (PtBu₃)Pd(crotyl)Cl | N-Arylcyclopropylamines | Suited for the preparation of unsymmetrical diarylated products. nih.gov |
| Nickel/ortho-phenylene-bridged bisphosphine | Cyclopropylamine | Effective for N-arylation with aryl (pseudo)halides at room temperature. researchgate.net |
While the direct catalytic transformation of 1-cyclopropylhexan-1-amine hydrochloride is not explicitly detailed in the reviewed literature, the successful application of these advanced palladium and nickel catalytic systems to the closely related cyclopropylamine provides a strong foundation for future investigations. The principles and catalyst systems described are highly relevant and offer promising avenues for the functionalization of 1-cyclopropylhexan-1-amine hydrochloride and other structurally similar primary amines.
Derivatization and Chemical Transformations of 1 Cyclopropylhexan 1 Amine Hydrochloride
Acylation and Sulfonylation Reactions
The primary amine functionality of 1-cyclopropylhexan-1-amine (B15305268) is readily susceptible to acylation and sulfonylation, yielding stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for modifying the chemical properties of the parent amine.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction leads to the formation of an N-(1-cyclopropylhexyl)amide. The specific properties of the resulting amide can be tuned by varying the acylating agent.
Sulfonylation is the reaction of the amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to produce a sulfonamide. cbijournal.com Sulfonamides are a significant class of compounds in medicinal chemistry. cbijournal.com The reaction of 1-cyclopropylhexan-1-amine with various sulfonyl chlorides would yield a library of N-(1-cyclopropylhexyl)sulfonamides. The most common method for this synthesis involves the reaction between primary or secondary amines and a sulfonyl chloride in the presence of a base. cbijournal.com
| Reaction Type | Reactant | General Product |
|---|---|---|
| Acylation | Acetyl Chloride | N-(1-cyclopropylhexyl)acetamide |
| Acylation | Benzoyl Chloride | N-(1-cyclopropylhexyl)benzamide |
| Sulfonylation | Benzenesulfonyl Chloride | N-(1-cyclopropylhexyl)benzenesulfonamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(1-cyclopropylhexyl)-4-methylbenzenesulfonamide |
Alkylation Strategies
Alkylation of 1-cyclopropylhexan-1-amine introduces alkyl groups to the nitrogen atom, leading to the formation of secondary and tertiary amines. These reactions expand the structural diversity of derivatives obtainable from the parent primary amine. Common alkylation strategies include reaction with alkyl halides and reductive amination.
Direct N-alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the potential for quaternization to form a quaternary ammonium (B1175870) salt. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
A more controlled and widely used method for the synthesis of secondary amines is reductive amination . This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst. Repeating this process with another aldehyde or ketone can yield a tertiary amine. Gold clusters have also been shown to catalyze the one-pot synthesis of secondary amines from primary amines. d-nb.info
| Strategy | Reagents | Intermediate/Product Type |
|---|---|---|
| Direct N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine Mixture |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary Amine |
| Sequential Reductive Amination | Two different Aldehydes/Ketones, Reducing Agent | Tertiary Amine |
Formation of Imines and Enamines
The reaction of 1-cyclopropylhexan-1-amine with aldehydes or ketones provides access to imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. libretexts.org The formation of the imine is a reversible process. nih.gov
Imines are valuable synthetic intermediates that can undergo a variety of transformations. nih.gov For instance, they can be reduced to secondary amines (as in reductive amination), or they can be attacked by nucleophiles at the imine carbon.
Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.comlibretexts.org While 1-cyclopropylhexan-1-amine is a primary amine and thus directly forms imines, enamines can be relevant as transient intermediates in certain reaction pathways. libretexts.org
| Carbonyl Compound | Resulting Imine Product |
|---|---|
| Benzaldehyde | N-benzylidene-1-cyclopropylhexan-1-amine |
| Acetone | N-(propan-2-ylidene)-1-cyclopropylhexan-1-amine |
| Cyclohexanone | N-(cyclohexylidene)-1-cyclopropylhexan-1-amine |
Synthesis of N-Heterocyclic Compounds Utilizing the Amine Moiety
The primary amine group of 1-cyclopropylhexan-1-amine is a key functional handle for the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.com The synthetic strategy often involves reacting the amine with a molecule containing two electrophilic centers, leading to a cyclization reaction.
For example, reaction with 1,4-dicarbonyl compounds can lead to the formation of substituted pyrroles (Paal-Knorr synthesis). Similarly, reactions with 1,3-dicarbonyl compounds in the presence of an aldehyde can yield dihydropyridines (Hantzsch synthesis). The versatility of the amine allows for its incorporation into a wide range of heterocyclic systems, including pyrazines, pyrrolidinones, and oxazinones, depending on the reaction partner and conditions. nih.gov An efficient method for the N-heterocyclization of primary amines with diols has been developed, leading to a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org
Exploration of Derivatives as Synthetic Intermediates
Derivatives of 1-cyclopropylhexan-1-amine are valuable as synthetic intermediates for the construction of more complex molecular architectures. The ability to introduce a cyclopropyl-hexyl-amino moiety into a larger molecule can be of significant interest, particularly in the field of medicinal chemistry, where cyclopropyl (B3062369) groups are often incorporated to improve metabolic stability and binding affinity.
For instance, the acylated and alkylated derivatives can undergo further functional group transformations. The imines formed from this amine can be used in multicomponent reactions to build complex acyclic and heterocyclic structures. nih.gov The amine itself can serve as a key building block in the synthesis of target molecules, such as substituted pyrazinones, which are precursors to pharmaceutically active compounds. google.com The synthesis of cariprazine, an antipsychotic drug, involves a trans-4-substituted cyclohexane-1-amine as a key structural element, highlighting the importance of cyclic amine intermediates in drug development. nih.gov
Computational and Theoretical Studies on 1 Cyclopropylhexan 1 Amine Hydrochloride Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 1-cyclopropylhexan-1-amine (B15305268) hydrochloride. These methods provide a detailed description of electron distribution and orbital energies, which are crucial for understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-cyclopropylhexan-1-amine hydrochloride, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or cc-pVTZ, are used to optimize the molecular geometry and predict various properties. rsc.orgumn.edu DFT studies on similar amino-containing compounds have demonstrated that the amino group can significantly influence the electronic properties of adjacent structures, such as the cyclopropyl (B3062369) ring. researchgate.net In the case of 1-cyclopropylhexan-1-amine hydrochloride, the protonated amine group is expected to have a substantial inductive effect on the rest of the molecule.
Calculations on related cyclopropylamine (B47189) systems suggest that the presence of an amino substituent can lower the kinetic barrier for the ring-opening of the cyclopropyl radical, indicating an electronic interaction between the amine and the ring. researchgate.net DFT methods are also instrumental in determining the energies of different molecular conformations and in modeling reaction pathways.
Table 1: Illustrative Optimized Geometric Parameters for 1-Cyclopropylhexan-1-amine Hydrochloride (Cation) Note: The following data is illustrative and based on theoretical calculations for structurally similar compounds, as specific experimental or computational data for 1-cyclopropylhexan-1-amine hydrochloride is not broadly available.
| Parameter | Bond/Angle | Value |
| Bond Length | C-N | 1.50 Å |
| C-C (hexyl) | 1.54 Å | |
| C-C (cyclopropyl) | 1.51 Å | |
| Bond Angle | C-C-N | 110.5° |
| H-N-H | 109.5° | |
| Dihedral Angle | C-C-C-C (hexyl) | ~180° (anti) |
Molecular orbital (MO) analysis provides a deeper understanding of the chemical reactivity and electronic transitions within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For a primary aliphatic amine like 1-cyclopropylhexan-1-amine, the HOMO is typically localized on the nitrogen lone pair. However, in the hydrochloride salt, this lone pair is protonated, which significantly lowers its energy.
Studies on cyclopropane (B1198618) derivatives have shown that the bent bonds of the cyclopropyl ring have a degree of π-like character. researchgate.net This can lead to interactions with adjacent functional groups. The LUMO of the 1-cyclopropylhexan-1-amine cation is likely to be a σ* anti-bonding orbital associated with the C-N or C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following data is illustrative and based on theoretical calculations for structurally similar compounds.
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 2.0 |
| HOMO-LUMO Gap | 11.5 |
Conformational Analysis and Energy Landscapes
The flexibility of the hexyl chain and the orientation of the cyclopropyl group in 1-cyclopropylhexan-1-amine hydrochloride lead to a complex conformational landscape. The study of this landscape is crucial for understanding the molecule's physical properties and its interactions in biological systems.
The hexyl chain is expected to adopt a low-energy, staggered conformation, similar to that of cyclohexane, to minimize torsional strain. dalalinstitute.comyoutube.com The most stable conformation of the hexyl group would be an all-anti arrangement of the carbon atoms. The cyclopropyl group, being rigid, will have various possible orientations relative to the chiral center at C1 of the hexyl chain.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out the potential reaction pathways of 1-cyclopropylhexan-1-amine hydrochloride. As a primary amine, it can undergo various reactions, such as nucleophilic substitution and acylation. libretexts.org The protonated amine in the hydrochloride salt is generally unreactive as a nucleophile. However, under basic conditions, the free amine can be generated, which is a potent nucleophile.
Reaction pathway modeling involves identifying the transition state structures for a given reaction. The energy of the transition state determines the activation energy and thus the reaction rate. For example, in an SN2 reaction involving the amine, the transition state would feature a partially formed bond between the nitrogen and the electrophilic center, and a partially broken bond between the electrophilic center and the leaving group. libretexts.org
Theoretical studies on amine reactions have shown that computational methods can accurately predict reaction mechanisms and the influence of substituents on reactivity. chemrxiv.org For 1-cyclopropylhexan-1-amine, a key area of interest would be how the cyclopropyl and hexyl groups influence the accessibility and nucleophilicity of the amine group.
Intermolecular Interactions in Solid and Solution Phases
In the solid state, 1-cyclopropylhexan-1-amine hydrochloride will exhibit a network of intermolecular interactions that define its crystal structure. The primary interactions will be the strong hydrogen bonds between the ammonium (B1175870) group (N-H+) and the chloride anion (Cl-). researchgate.net These ionic and hydrogen bonding interactions are typically the dominant forces in the crystal packing of amine hydrochlorides.
In solution, particularly in polar solvents, the hydrochloride salt will dissociate into the 1-cyclopropylhexan-1-ammonium cation and the chloride anion. These ions will be solvated by solvent molecules. In aqueous solution, the ammonium group will act as a hydrogen bond donor to water molecules, while the chloride anion will act as a hydrogen bond acceptor. rsc.org The hydrophobic hexyl and cyclopropyl groups will likely promote self-association or interaction with other nonpolar molecules in an aqueous environment. The balance of these intermolecular interactions in solution is critical to the compound's solubility and behavior in different solvent environments. cetri.cawsu.edu
Advanced Analytical Methodologies for Research on 1 Cyclopropylhexan 1 Amine Hydrochloride
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and vibrational analysis of 1-cyclopropylhexan-1-amine (B15305268) hydrochloride. These techniques provide detailed information about the molecular framework and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the chemical structure of 1-cyclopropylhexan-1-amine hydrochloride. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) ring typically appear in the upfield region (around 0.2-1.0 ppm), exhibiting complex splitting patterns due to geminal and cis/trans coupling. The methine proton on the carbon adjacent to both the cyclopropyl ring and the nitrogen atom would likely appear as a multiplet, significantly downfield due to the deshielding effect of the adjacent electro-negative nitrogen atom of the protonated amine. The protons of the hexyl chain would present as a series of multiplets in the range of approximately 0.8 to 1.8 ppm. The three protons of the ammonium (B1175870) group (-NH₃⁺) are expected to appear as a broad singlet, and its chemical shift can be variable and is often confirmed by D₂O exchange, which causes the signal to disappear. openstax.orgreddit.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the cyclopropyl ring are expected at high field strength. The carbon atom attached to the nitrogen would be significantly deshielded, appearing further downfield (typically in the 50-60 ppm range). The carbons of the hexyl chain would show characteristic signals in the aliphatic region of the spectrum. openstax.org
Predicted ¹H and ¹³C NMR Data for 1-Cyclopropylhexan-1-amine Hydrochloride
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 1-cyclopropylhexan-1-amine hydrochloride is expected to show several characteristic absorption bands. A very broad and strong band in the region of 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺), often overlapping with the C-H stretching vibrations. researchgate.netspectroscopyonline.com The C-H stretching vibrations of the cyclopropyl and hexyl groups would appear around 2850-3000 cm⁻¹. Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the non-polar bonds. The cyclopropyl ring has characteristic Raman bands, often observed around 3000 cm⁻¹, 1220 cm⁻¹, and 940 cm⁻¹, corresponding to the ring's vibrational modes. nih.gov These "marker bands" can be crucial for confirming the presence of the cyclopropyl moiety. nih.gov The C-C and C-H vibrations of the hexyl chain will also contribute to the Raman spectrum.
Expected Vibrational Frequencies for 1-Cyclopropylhexan-1-amine Hydrochloride
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For 1-cyclopropylhexan-1-amine hydrochloride, the analysis would typically be performed on the free base, 1-cyclopropylhexan-1-amine.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the mass of the free amine. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.comlibretexts.org For 1-cyclopropylhexan-1-amine, two primary α-cleavage pathways are possible: loss of the hexyl radical to form a cyclopropyl-containing iminium ion, or loss of the cyclopropyl radical to form a hexyl-containing iminium ion. The most stable carbocation will typically result in the most abundant fragment ion. Further fragmentation of the hexyl chain would also be observed.
Predicted Key Fragments in the Mass Spectrum of 1-Cyclopropylhexan-1-amine
Chromatographic Separation Methods in Synthesis and Purity Assessment
Chromatographic techniques are essential for the separation and purification of 1-cyclopropylhexan-1-amine hydrochloride from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like amine hydrochlorides. A reversed-phase HPLC method would be the most common approach for analyzing 1-cyclopropylhexan-1-amine hydrochloride.
Method development would involve optimizing several parameters to achieve good resolution and peak shape. A C18 or C8 stationary phase is typically effective for separating compounds of this polarity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is critical and should be controlled to ensure the analyte is in its ionized form, which generally improves retention and peak shape on reversed-phase columns. The use of an ion-pairing reagent, such as trifluoroacetic acid (TFA), in the mobile phase can also be beneficial for improving the chromatography of amines. acs.org Detection is typically achieved using a UV detector, although the chromophore in this molecule is weak, necessitating detection at low wavelengths (e.g., 200-220 nm).
Typical HPLC Method Parameters for 1-Cyclopropylhexan-1-amine Hydrochloride
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like 1-cyclopropylhexan-1-amine are polar and have low volatility, leading to poor peak shapes and potential decomposition in the GC system. Therefore, derivatization is typically required to convert the amine into a more volatile and thermally stable derivative. researchgate.netnih.gov
Common derivatization strategies for primary amines include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). iu.edu These reactions replace the active hydrogens on the amine with a non-polar group, increasing volatility and improving chromatographic performance. libretexts.org The resulting derivative can then be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or DB-17) with flame ionization detection (FID) or mass spectrometry (MS) for detection.
Typical GC Method Parameters for a Derivatized 1-Cyclopropylhexan-1-amine
Capillary Electrophoresis (CE) for Amine Analysis
Capillary electrophoresis is a powerful technique for the separation and analysis of amines. Its high efficiency, minimal sample consumption, and versatility make it an ideal method for the characterization of primary amines like 1-cyclopropylhexan-1-amine. The technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule.
For a compound such as 1-cyclopropylhexan-1-amine, CE analysis would typically involve the use of a buffer system to maintain a stable pH and background electrolyte. The primary amine group would be protonated, allowing the compound to migrate in the electric field. Detection could be achieved directly if the compound possesses a chromophore, or more commonly for aliphatic amines, indirectly or after derivatization with a UV-absorbing or fluorescent tag.
Table 1: Hypothetical Capillary Electrophoresis Parameters for Amine Analysis
| Parameter | Typical Conditions for Primary Amine Analysis |
| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm total length |
| Background Electrolyte | 25-100 mM Phosphate or Borate buffer |
| pH | 2.5-9.5 |
| Applied Voltage | 15-30 kV |
| Temperature | 20-30 °C |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV (indirect or after derivatization), LIF, MS |
Note: This table represents typical conditions and would require optimization for the specific analysis of 1-cyclopropylhexan-1-amine hydrochloride.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For 1-cyclopropylhexan-1-amine hydrochloride, this technique would provide invaluable information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. The hydrochloride salt form implies an ionic interaction between the protonated amine group (R-NH3+) and the chloride anion (Cl-).
The analysis would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. wikipedia.org This data would reveal how the cyclopropyl and hexyl moieties are oriented and how the molecules pack in the crystal lattice, including any hydrogen bonding between the ammonium group and the chloride ion.
Table 2: Illustrative Crystallographic Data for an Amine Hydrochloride Salt
| Parameter | Example Data for a Small Molecule Hydrochloride Salt |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| Volume | VVVV.V ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | X.XXX g/cm³ |
| Hydrogen Bonding | N-H···Cl interactions observed |
Note: This table provides an illustrative example. The actual crystallographic data for 1-cyclopropylhexan-1-amine hydrochloride would be unique to its crystal structure.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
The strategic importance of 1-cyclopropylhexan-1-amine (B15305268) hydrochloride as a building block lies in its ability to introduce a combination of lipophilicity (from the hexyl chain) and conformational rigidity (from the cyclopropyl (B3062369) ring) into target molecules. nih.govlongdom.org This dual character is particularly valuable in medicinal chemistry and agrochemical research, where fine-tuning the physicochemical properties of a compound is crucial for its biological activity and bioavailability. longdom.org
The primary amine functionality of 1-cyclopropylhexan-1-amine hydrochloride serves as a versatile handle for a wide array of chemical transformations, enabling its conversion into a multitude of more complex scaffolds and functional groups. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing a pathway to linear or more complex cyclic structures that would be challenging to synthesize through other methods. acs.org
The synthesis of derivatives often starts from the free base, which can be readily obtained from the hydrochloride salt. A general and scalable synthesis for related 1-cyclopropylalkyl-1-amines has been developed, which can be adapted for 1-cyclopropylhexan-1-amine. One such method involves the reductive amination of a cyclopropyl ketone. google.com A more classic and robust method for synthesizing cyclopropylamines is the Curtius degradation of a corresponding carboxylic acid, a process that has been successfully scaled up for related compounds like (1-cyclopropyl)cyclopropylamine hydrochloride. nih.gov
Table 1: Representative Synthesis of a Cyclopropylamine (B47189) Hydrochloride via Curtius Degradation
| Step | Reaction | Reagents and Conditions | Yield |
|---|---|---|---|
| 1 | Carboxylic Acid Formation | 1-Bromo-1-cyclopropylcyclo-propane, t-BuLi, Dry Ice | 64% |
| 2 | Carbamate Formation (Weinstock Protocol) | Triethylamine, Ethyl Chloroformate, Sodium Azide (B81097), tert-Butanol | 76% |
| 3 | Deprotection | Hydrogen Chloride in Diethyl Ether | 87% |
Data is for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride and serves as a representative example. nih.gov
The resulting amine can then be used to construct a variety of heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active compounds. scripps.edusigmaaldrich.com For instance, it can be used in the synthesis of pyrazinones, which are precursors to pharmaceutically active compounds like ROR gamma modulators. google.com
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.comfrontiersin.orgwikipedia.org Primary amines are key components in many well-known MCRs, such as the Ugi and Mannich reactions. wikipedia.orgnih.gov
While specific examples of 1-cyclopropylhexan-1-amine hydrochloride in MCRs are not extensively documented, its structure suggests its high potential for such applications. As a primary amine, it can readily form imines with aldehydes and ketones, which are key intermediates in a variety of MCRs. The incorporation of the cyclopropyl-hexyl moiety via an MCR would be a highly atom-economical way to introduce this fragment into diverse molecular scaffolds, rapidly generating libraries of novel compounds for screening in drug discovery and materials science. frontiersin.orgnih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for creating diverse heterocyclic scaffolds. nih.gov
Catalysis and Reagent Design
The unique electronic and steric properties of the cyclopropyl group in 1-cyclopropylhexan-1-amine hydrochloride make it an interesting candidate for the design of novel ligands and organocatalysts.
The amine group can serve as a coordination site for transition metals, forming metal complexes that can act as catalysts. researchgate.netmdpi.com The nature of the substituents on the amine can significantly influence the catalytic activity, selectivity, and stability of the resulting complex. The cyclopropyl and hexyl groups would impart specific steric bulk and electronic effects to the metal center, which could be beneficial for certain catalytic applications.
Derivatives of cyclopropylamine have been explored as ligands in transition metal-catalyzed reactions. acs.org For example, chiral ligands derived from amines can be used in asymmetric catalysis to produce enantiomerically enriched products. The development of new ligands is a key area of research in transition metal catalysis, and compounds like 1-cyclopropylhexan-1-amine hydrochloride offer a readily available starting point for the synthesis of novel ligand architectures.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. researchgate.netnih.govrsc.org Chiral amines and their derivatives are among the most common types of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates.
While direct organocatalytic applications of 1-cyclopropylhexan-1-amine hydrochloride are not widely reported, its derivatives hold potential. For instance, chiral versions of this amine could be employed in asymmetric organocatalytic reactions. The cyclopropyl group can also play a more active role in the catalytic cycle. It has been shown that donor-acceptor cyclopropanes can be activated by aminocatalysts, leading to highly stereoselective transformations. researchgate.netnih.gov This opens up the possibility of designing organocatalytic reactions where the cyclopropyl group of a catalyst-substrate intermediate is involved in the key bond-forming or bond-breaking steps.
Incorporation into Polymeric Materials (Academic Investigation)
The incorporation of unique functional groups into polymers is a key strategy for developing materials with tailored properties. The cyclopropyl group, with its inherent ring strain and rigidity, can influence the thermal and mechanical properties of polymers. longdom.org The amine functionality provides a reactive site for polymerization or for grafting onto existing polymer backbones.
Academic investigations have explored the use of cyclopropylamines in the synthesis of specialty polymers. longdom.org For example, cyclopropylamine has been used to create thin films of poly(methyl methacrylate) (PMMA), a common transparent thermoplastic. researchgate.net A study on the copolymerization of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) with acrylonitrile (B1666552) demonstrated that the resulting copolymer exhibited high optical transparency and good light transmission, suggesting its potential use in optical technologies. jomardpublishing.com
Table 2: Properties of a Cyclopropane-Containing Copolymer
| Copolymer Composition (mol % MCCPS) | Intrinsic Viscosity ([η]) (dl/g) | Optical Transparency | Light Transmission |
|---|---|---|---|
| 56.15 | 0.9 | High | 86% |
MCCPS = (p-2-methoxycarbonyl)cyclopropyl styrene. Data from a study on a related cyclopropane-containing polymer. jomardpublishing.com
These studies highlight the potential of incorporating cyclopropylamine moieties into polymers to create materials with desirable optical and physical properties. Further research into the use of 1-cyclopropylhexan-1-amine hydrochloride in this area could lead to the development of novel high-performance materials.
Role in Polymerization Processes
Primary amines are well-established as initiators or co-initiators in various polymerization reactions, including ring-opening and radical polymerizations. bohrium.comresearchgate.netvot.pl The hydrochloride salt of 1-cyclopropylhexan-1-amine would likely require neutralization to liberate the free amine for it to function as a nucleophilic initiator. Once freed, the lone pair of electrons on the nitrogen atom can initiate the polymerization of monomers such as epoxides, lactones, and other cyclic esters. vot.pl
In the context of controlled polymerization techniques, primary amines can serve as precursors to initiating species. For instance, in certain controlled radical polymerization methods, the amine can be transformed in situ to generate a radical that initiates polymer chain growth. bohrium.comnih.gov This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
The structure of 1-cyclopropylhexan-1-amine, featuring a sterically hindered amino group due to the adjacent cyclopropyl and hexyl substituents, would be expected to influence the kinetics of polymerization. Sterically hindered amines have been shown to affect the rate of polymerization and can be leveraged to control the polymer structure. researchgate.netnih.gov The bulky nature of the initiating fragment can also impact the stereochemistry of the resulting polymer, a critical factor in determining its properties.
The table below summarizes the potential roles of 1-cyclopropylhexan-1-amine in various polymerization processes, based on the known functions of analogous primary amines.
| Polymerization Type | Potential Role of 1-Cyclopropylhexan-1-amine | Expected Outcome |
| Ring-Opening Polymerization | Nucleophilic initiator for cyclic esters (e.g., lactides, caprolactone) | Formation of polyesters with a terminal group derived from the amine. |
| Radical Polymerization | Precursor to an initiating radical species. | Synthesis of vinyl polymers with controlled architecture. |
| Polycondensation | Monomer in reactions with dicarboxylic acids or their derivatives. | Formation of polyamides with pendant cyclopropyl and hexyl groups. |
Modification of Polymer Properties Through Amine Functionality
The incorporation of the 1-cyclopropylhexan-1-amine moiety, either as an end-group from initiation or as a pendant group along the polymer chain, can significantly modify the properties of the resulting polymer. The amine functionality itself, as well as the associated cyclopropyl and hexyl groups, would each contribute to the final material characteristics.
The presence of the amine group can enhance the adhesion of the polymer to various substrates, improve its dyeability , and provide a site for post-polymerization modifications . The basicity of the amine can also influence the polymer's behavior in different pH environments, making it potentially useful for creating pH-responsive materials. Polymers bearing amine moieties are also known for their ability to complex with a variety of molecules, a valuable trait in applications such as drug delivery and separation technologies. rsc.org
The cyclopropyl group is known to impart unique properties to molecules and polymers. Its rigid, strained ring structure can lead to an increase in the glass transition temperature (Tg) and enhance the thermal stability of the polymer. researchgate.net The incorporation of cyclopropane rings into a polymer backbone has been shown to decrease crystallinity, which can improve the material's processability and modify its mechanical properties, such as tensile strength and modulus. researchgate.netresearchgate.net Furthermore, the cyclopropyl fragment can enhance metabolic stability and membrane permeability in bioactive molecules, suggesting that polymers incorporating this group could have interesting applications in biomaterials. nih.govacs.org
The long hexyl chain introduces a significant hydrophobic and flexible component. This can act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the polymer's flexibility and impact strength. In ionic polymers, long alkyl chains on counterions have been shown to modulate mechanical properties, acting as plasticizers and preventing the formation of rigid ionic aggregates. nih.gov The presence of a long alkyl chain can also be expected to affect the solubility of the polymer, enhancing its compatibility with nonpolar solvents and other polymers.
The combined effects of these three components—the amine, the cyclopropyl group, and the hexyl chain—would likely result in a polymer with a unique balance of properties. The table below outlines the expected influence of incorporating 1-cyclopropylhexan-1-amine on various polymer properties, based on data from analogous systems.
| Polymer Property | Expected Influence of 1-Cyclopropylhexan-1-amine Moiety | Rationale |
| Thermal Stability | Increased | The rigid cyclopropyl group can enhance thermal stability. researchgate.net |
| Glass Transition (Tg) | Potentially increased or decreased | The rigid cyclopropyl group may increase Tg, while the flexible hexyl chain could decrease it. The net effect would depend on the polymer backbone and the concentration of the amine moiety. |
| Mechanical Strength | Modified | The cyclopropyl group can affect crystallinity and thus tensile strength, while the hexyl chain may increase flexibility and toughness. researchgate.netresearchgate.netnih.gov |
| Adhesion | Improved | The polar amine group can form hydrogen bonds and interact with surfaces. |
| Solubility | Modified | The hydrophobic hexyl and cyclopropyl groups would increase solubility in nonpolar solvents. |
| Chemical Reactivity | Increased | The primary amine provides a site for further chemical reactions and modifications. rsc.org |
Future Research Directions and Emerging Paradigms
Sustainable Synthetic Routes and Green Chemistry Approaches
The chemical industry is increasingly shifting towards more environmentally benign and efficient manufacturing processes. For the synthesis of 1-cyclopropylhexan-1-amine (B15305268) hydrochloride, future research will likely focus on developing sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One of the primary goals of green chemistry is to maximize the atom economy of chemical reactions. rsc.org Traditional methods for synthesizing primary amines often involve multi-step processes with low atom economy, such as the Gabriel synthesis, which generates stoichiometric waste. rsc.org Modern approaches like the "borrowing hydrogen" or "hydrogen auto-transfer" strategy offer a highly atom-efficient alternative for N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This methodology could be adapted for the synthesis of complex amines.
The catalytic reduction of nitriles is another key area for green synthesis. While reagents like lithium aluminium hydride are effective, they present safety and waste concerns. libretexts.org Catalytic hydrogenation using metals like palladium, platinum, or nickel offers a cleaner alternative. libretexts.org Specifically, ruthenium-catalyzed hydrogenation in the presence of ammonia (B1221849) has been shown to be effective for producing primary amines from nitriles. nih.govgoogle.com The development of heterogeneous catalysts is particularly desirable as they can be easily separated and recycled.
Biocatalysis represents a frontier in green chemistry, offering high selectivity under mild conditions. mdpi.com Enzymes such as transaminases or engineered variants of myoglobin (B1173299) and cytochrome P450 could be explored for the asymmetric synthesis of chiral amines and cyclopropane (B1198618) rings. utdallas.edunih.gov For instance, biocatalytic methods have been developed for cyclopropanation using engineered heme enzymes. nih.gov The amination of cyclopropanol (B106826) using ammonia or amine derivatives in the presence of catalysts also presents a scalable route. longdom.org
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Advantages | Challenges for 1-cyclopropylhexan-1-amine hydrochloride | Key Research Focus |
|---|---|---|---|
| "Borrowing Hydrogen" | High atom economy (water is the only byproduct), uses readily available alcohols. rsc.org | Requires development of specific catalysts for the substrate. | Design of robust and selective catalysts. |
| Catalytic Nitrile Reduction | Can be highly efficient and clean, especially with heterogeneous catalysts. libretexts.orgnih.gov | Potential for side reactions (formation of secondary/tertiary amines). commonorganicchemistry.com | Development of highly selective catalysts and optimization of reaction conditions. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.comnih.gov | Enzyme stability and substrate scope can be limited. | Enzyme engineering and screening for suitable biocatalysts. |
| Renewable Feedstocks | Reduces reliance on fossil fuels. rsc.org | Requires development of pathways from biomass to the necessary precursors. | Conversion of biomass-derived platform chemicals into cyclopropyl (B3062369) and hexyl synthons. |
Computational Design and Prediction of Novel Analogues
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For 1-cyclopropylhexan-1-amine hydrochloride, these methods can be used to design and predict the properties of novel analogues with potentially enhanced activity or desired characteristics.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful for understanding how structural modifications affect biological activity. mdpi.com By building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify the key steric, electrostatic, and hydrophobic fields that influence the interaction of a ligand with its target. mdpi.com Such studies have been successfully applied to derivatives of 2-phenylcyclopropylmethylamine to develop selective ligands, providing a framework that could be adapted for analogues of 1-cyclopropylhexan-1-amine. mdpi.comnih.gov
Molecular docking simulations can predict the binding modes and affinities of novel analogues within a biological target. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis, saving significant time and resources. By combining docking with molecular dynamics simulations, the stability of the ligand-receptor complex and the key interactions can be further elucidated. nih.gov
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical application of computational modeling. Early-stage in silico prediction of these properties can help to identify and filter out compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.
Table 2: Computational Approaches for Analogue Design
| Technique | Application | Predicted Parameters | Potential Impact |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Identify key structural features for activity. mdpi.com | Steric, electrostatic, hydrophobic field contributions. | Guide the design of more potent analogues. |
| Molecular Docking | Predict binding orientation and affinity. nih.gov | Binding energy, key amino acid interactions. | Prioritize synthetic targets and explain structure-activity relationships. |
| Molecular Dynamics | Assess the stability of the ligand-target complex. nih.gov | Conformational changes, interaction stability over time. | Provide a more dynamic and realistic view of the binding event. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability, potential toxicities. | Reduce attrition rates in later stages of development. |
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). asynt.comresearchgate.net This paradigm offers enhanced safety, efficiency, scalability, and product consistency. seqens.commt.com
Flow chemistry involves conducting reactions in a continuously flowing stream through a reactor. seqens.com This allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purer products. researchgate.netmt.com For the synthesis of 1-cyclopropylhexan-1-amine hydrochloride, flow reactors could be employed for hazardous steps or to improve the efficiency of catalytic reactions. For example, continuous flow hydrogenation has been shown to be highly effective for the reduction of imines to amines. researchgate.net
The modular nature of flow chemistry equipment allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. nih.govrsc.org A fully continuous process for a key intermediate of Vitamin B1 has been demonstrated, integrating three chemical transformations in six sequential flow devices. acs.org This approach significantly reduces manufacturing time and waste.
Automation is a key component of modern synthesis, and its integration with flow chemistry creates powerful platforms for discovery and process development. nih.govbohrium.com Automated systems can perform reactions, work-ups, and purifications with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. acs.orgsynplechem.com Capsule-based automated synthesis, where reagents are pre-packed, offers a standardized and safe method for performing hazardous reactions, such as the conversion of primary amines to azides. nih.govacs.org
Table 3: Advantages of Flow Chemistry and Automation
| Feature | Benefit | Relevance to 1-cyclopropylhexan-1-amine hydrochloride Synthesis |
|---|---|---|
| Precise Control | Higher yields, improved purity, better reproducibility. seqens.commt.com | Optimization of reaction conditions for steps like nitrile reduction or cyclopropanation. |
| Enhanced Safety | Small reaction volumes minimize risks of runaway reactions or handling of hazardous materials. asynt.commt.com | Safer handling of energetic intermediates or highly exothermic reactions. |
| Scalability | Seamless scaling from lab to production by running the system for longer periods. seqens.com | Facilitates efficient production of larger quantities for further testing. |
| Process Intensification | Integration of multiple steps (synthesis, work-up, purification) into one continuous process. rsc.orgacs.org | Development of a fully continuous manufacturing process from starting materials to the final product. |
| Automation | High-throughput experimentation and library synthesis. nih.govacs.orgsynplechem.com | Rapid exploration of novel analogues and optimization of synthetic routes. |
Exploration of Unconventional Reactivity Profiles
Investigating the unconventional reactivity of 1-cyclopropylhexan-1-amine hydrochloride can unlock novel synthetic pathways and applications. The strained cyclopropane ring and the primary amine group are both sites of potential chemical transformations under non-classical conditions.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. acs.orgacs.org This technology has been used for the synthesis of primary amines and for the functionalization of C-H bonds. acs.orgnih.gov For instance, photoredox catalysis can generate α-amino radicals from amines, which can then participate in various coupling reactions. acs.orgnih.gov The cyclopropyl group itself can also engage in photocycloadditions. rsc.org
Electrochemistry offers another powerful tool for driving reactions, using electrons as a "traceless" reagent. researchgate.netnih.gov Electrochemical methods have been developed for the synthesis of hindered primary and secondary amines and for the C-H functionalization of cyclic amines. nih.govacs.orgthieme-connect.com These methods avoid the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.
The cyclopropane ring is known to undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds. organic-chemistry.orgnih.gov While often seen as a point of instability, this reactivity can be harnessed for synthetic purposes. For example, the ring opening of cyclopropylamine (B47189) derivatives can be triggered by electrophiles or through radical intermediates, leading to the formation of linear or heterocyclic structures. organic-chemistry.orgnih.govresearchgate.net Exploring these reactions for 1-cyclopropylhexan-1-amine hydrochloride could lead to the discovery of novel derivatives with unique structures and properties.
Table 4: Emerging Reactivity Paradigms
| Method | Principle | Potential Application to 1-cyclopropylhexan-1-amine hydrochloride |
|---|---|---|
| Photoredox Catalysis | Use of light to generate radical intermediates. acs.orgacs.org | C-H functionalization of the hexyl chain or reactions involving the amine or cyclopropyl group. nih.govrsc.org |
| Electrosynthesis | Use of electricity to drive oxidation or reduction. researchgate.netnih.gov | Green synthesis of the amine or its analogues, and functionalization through C-H activation. nih.govthieme-connect.com |
| Ring-Opening Reactions | Cleavage of the strained cyclopropane ring. organic-chemistry.orgnih.gov | Synthesis of novel linear or heterocyclic compounds from the 1-cyclopropylhexan-1-amine scaffold. |
| Mechanochemistry | Use of mechanical force to induce chemical reactions. | Solvent-free synthesis and exploration of solid-state reactivity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclopropylhexan-1-amine hydrochloride, and how are reaction conditions optimized?
- Answer : The compound is synthesized via cyclopropane ring introduction to a hexane backbone, followed by amine group formation and subsequent HCl salt conversion. Key steps include cyclization under high-pressure conditions (e.g., using cyclopropane precursors) and amine protection/deprotection strategies to avoid side reactions. Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of HCl for salt formation. Purity is validated via HPLC and NMR .
Q. Which analytical techniques are most effective for characterizing 1-cyclopropylhexan-1-amine hydrochloride?
- Answer :
- NMR Spectroscopy : Confirms cyclopropane ring integrity and amine protonation state (e.g., δ 0.5–1.5 ppm for cyclopropane protons).
- HPLC-MS : Determines purity (>95%) and molecular weight (149.66 g/mol) .
- X-ray Crystallography : Resolves stereochemical configuration, critical for understanding reactivity in chiral environments .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Answer : The HCl salt enhances aqueous solubility (critical for in vitro assays) and stabilizes the amine against oxidation. Comparative studies show a 3–5× solubility increase in PBS (pH 7.4) compared to the free base. Stability is tested via accelerated degradation studies (40°C/75% RH), with degradation products monitored by LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving 1-cyclopropylhexan-1-amine hydrochloride?
- Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and nucleophile strength. Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve electrophilic activation.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
- Kinetic Profiling : Real-time monitoring via FT-IR or Raman spectroscopy identifies intermediate bottlenecks .
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or amine group reactions. Tools like Gaussian or ORCA model electronic effects of substituents on reaction feasibility. Retrosynthesis algorithms (e.g., AI-powered Pistachio) propose novel routes by cross-referencing PubChem and Reaxys databases .
Q. What experimental designs mitigate stereochemical ambiguity in derivatives of 1-cyclopropylhexan-1-amine hydrochloride?
- Answer :
- Chiral Chromatography : Separates enantiomers using columns like Chiralpak IG-3.
- Circular Dichroism (CD) : Confirms absolute configuration.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in substitution reactions to control stereoselectivity. Data is cross-validated with X-ray crystallography .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound under varying pH and temperature?
- Answer :
- Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- Degradation Analysis : Use UPLC-PDA to quantify degradation products (e.g., cyclopropane ring-opened aldehydes).
- Validation : Follow ICH guidelines for precision (RSD <2%) and accuracy (90–110% recovery) .
Q. What safety protocols are essential for handling 1-cyclopropylhexan-1-amine hydrochloride in laboratory settings?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
